molecular formula C15H18N2O8S B13342373 4-(3-(3-Carboxypropoxy)propoxy)-3-(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide

4-(3-(3-Carboxypropoxy)propoxy)-3-(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide

Cat. No.: B13342373
M. Wt: 386.4 g/mol
InChI Key: XBVPJOVLPZXVNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-(3-Carboxypropoxy)propoxy)-3-(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by its unique structure, which includes a phenylsulfonyl group, a carboxypropoxy group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(3-Carboxypropoxy)propoxy)-3-(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.

    Attachment of the Carboxypropoxy Group: The carboxypropoxy group can be attached through esterification or etherification reactions using appropriate alcohols and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(3-(3-Carboxypropoxy)propoxy)-3-(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(3-(3-Carboxypropoxy)propoxy)-3-(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(3-(3-Carboxypropoxy)propoxy)-3-(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide involves its interaction with specific molecular targets and pathways. For instance:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which plays a key role in inflammation and immune response.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(3-Carboxypropoxy)propoxy)-3-(phenylsulfonyl)-1,2,5-oxadiazole
  • 4-(3-(3-Carboxypropoxy)propoxy)-3-(phenylsulfonyl)-1,2,5-thiadiazole
  • 4-(3-(3-Carboxypropoxy)propoxy)-3-(phenylsulfonyl)-1,2,5-triazole

Uniqueness

4-(3-(3-Carboxypropoxy)propoxy)-3-(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide is unique due to its specific combination of functional groups and its oxadiazole ring structure

Biological Activity

The compound 4-(3-(3-Carboxypropoxy)propoxy)-3-(phenylsulfonyl)-1,2,5-oxadiazole 2-oxide is part of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by an oxadiazole ring, which is known for its pharmacological potential. The presence of a phenylsulfonyl group and a carboxypropoxy side chain enhances its solubility and biological activity.

Antimicrobial Activity

  • Mechanism of Action : Oxadiazole derivatives are known to exhibit significant antimicrobial properties. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.
  • Research Findings : Studies have shown that compounds containing the oxadiazole scaffold demonstrate activity against various pathogens, including Gram-positive and Gram-negative bacteria. For instance:
    • A study highlighted that derivatives with electron-withdrawing groups exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli .
    • Table 1 summarizes the antimicrobial activity of similar oxadiazole derivatives:
CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
AS. aureus16 µg/mL
BE. coli32 µg/mL
CPseudomonas aeruginosa64 µg/mL

Anticancer Activity

  • Cell Line Studies : The anticancer potential of oxadiazole derivatives has been extensively researched. In vitro studies on human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) revealed promising results.
    • Compounds showed IC50 values comparable to established chemotherapeutics like doxorubicin .
    • Table 2 presents the IC50 values for various oxadiazole derivatives:
CompoundCell LineIC50 (µM)
DMCF-70.48
EHCT-1160.78
FA5491.54
  • Mechanism of Action : The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest at the G1 phase, as evidenced by increased caspase-3 activity in treated cells .

Anti-inflammatory Activity

Research indicates that certain oxadiazole derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.

  • A study demonstrated significant reductions in inflammation markers in animal models treated with oxadiazole compounds .

Case Studies

  • Study on Antitubercular Activity : Dhumal et al. (2016) investigated a series of oxadiazole derivatives for their antitubercular effects, identifying several compounds with potent activity against Mycobacterium tuberculosis . Molecular docking studies indicated strong binding affinities to key enzymes involved in mycolic acid biosynthesis.
  • Neuroprotective Effects : Recent research has suggested that some derivatives may also possess neuroprotective properties, enhancing neuronal survival under oxidative stress conditions .

Properties

Molecular Formula

C15H18N2O8S

Molecular Weight

386.4 g/mol

IUPAC Name

4-[3-[[4-(benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]propoxy]butanoic acid

InChI

InChI=1S/C15H18N2O8S/c18-13(19)8-4-9-23-10-5-11-24-14-15(17(20)25-16-14)26(21,22)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,18,19)

InChI Key

XBVPJOVLPZXVNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=[N+](ON=C2OCCCOCCCC(=O)O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.